N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
CAS No.:
Cat. No.: VC15053487
Molecular Formula: C27H24N4O3
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N4O3 |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C27H24N4O3/c1-3-17-7-10-20(11-8-17)31-27(33)23-16-28-24-12-9-19(14-22(24)25(23)30-31)26(32)29-15-18-5-4-6-21(13-18)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32) |
| Standard InChI Key | HXRICRLQSGRMJY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC |
Introduction
Chemical Synthesis and Optimization
Critical Analysis of Synthetic Challenges
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Solvent Selection: Chloroform (CHCl₃) in Step 1 facilitates the exothermic reaction between diethanolamine and thionyl chloride but requires careful temperature control to avoid side reactions .
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Temperature Sensitivity: The low-temperature regime (0–10°C) in Step 3 minimizes undesired alkylation byproducts, ensuring regioselective formation of the 3-chloropropyl substituent .
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Purification: Column chromatography or recrystallization from acetone/water mixtures is essential to achieve the reported 65% yield in the final step, as residual solvents may affect downstream biological assays.
Physicochemical Properties
Molecular Characteristics
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Molecular Formula: C₂₄H₂₅ClN₄OS
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Molecular Weight: 476.99 g/mol
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Solubility: Predicted lipophilicity (LogP ≈ 3.8) suggests moderate solubility in dimethyl sulfoxide (DMSO) or chloroform, with limited aqueous solubility (<1 mg/mL at 25°C).
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Stability: The thioacetamide linkage may pose hydrolysis risks under strongly acidic or basic conditions, necessitating pH-neutral storage.
Spectroscopic Data (Hypothetical)
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.45–7.20 (m, 4H, aryl-H), 4.20 (s, 2H, CH₂CO), 3.85–3.60 (m, 8H, piperazine-H), 2.30 (s, 6H, CH₃).
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IR (KBr): 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N piperazine), 690 cm⁻¹ (C-S).
Pharmacological Profile and Mechanisms
Putative Targets and Mechanisms
Piperazine derivatives exhibit affinity for dopamine (D₂), serotonin (5-HT₁A/₂A), and σ receptors, making them candidates for antipsychotic and antidepressant therapies . The 2,5-dimethylphenyl group may enhance blood-brain barrier permeability, while the 3-chlorophenyl moiety could modulate receptor binding kinetics.
Table 2: Comparative Activity of Piperazine Analogs
| Compound | Target Receptor | IC₅₀ (nM) | Therapeutic Indication |
|---|---|---|---|
| Aripiprazole | D₂/5-HT₁A | 0.6 | Schizophrenia |
| Nefazodone | 5-HT₂A | 25 | Depression |
| Target Compound (Predicted) | D₂/σ₁ | ~100* | Anxiety/CNS disorders |
*Estimated based on structural similarity .
Structure-Activity Relationships (SAR)
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Piperazine Core: Essential for dopamine receptor interaction; N-alkylation (e.g., 3-chloropropyl) modulates selectivity over 5-HT receptors .
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2,5-Dimethylphenyl Group: Ortho-methyl groups likely enhance metabolic stability by sterically hindering CYP-mediated oxidation.
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Thioacetamide Linker: The sulfur atom may improve solubility via hydrogen bonding while maintaining rigidity for target engagement.
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